10-methoxychromeno[2,3-c]isoquinolin-5-one
Overview
Description
Preparation Methods
The synthesis of 10-methoxychromeno[2,3-c]isoquinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the use of Suzuki-Miyaura cross-coupling followed by a series of reaction sequences . The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling process. Industrial production methods may involve continuous flow synthesis to improve yield and efficiency .
Chemical Reactions Analysis
10-methoxychromeno[2,3-c]isoquinolin-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
10-methoxychromeno[2,3-c]isoquinolin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10-methoxychromeno[2,3-c]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as poly(ADP-ribose) polymerase 1 (PARP1), which plays a role in DNA repair . By inhibiting PARP1, the compound can induce cell death in cancer cells, making it a potential anti-cancer agent .
Comparison with Similar Compounds
10-methoxychromeno[2,3-c]isoquinolin-5-one can be compared with other isoquinolinone derivatives, such as thieno[2,3-c]isoquinolin-5-one and its methoxy derivatives . These compounds share similar structural features but differ in their biological activities and therapeutic potentials. The unique methoxy group in this compound contributes to its distinct chemical properties and biological effects .
Similar Compounds
- Thieno[2,3-c]isoquinolin-5-one
- 5-methoxythieno[2,3-c]isoquinolin-5-one
- 5-hydroxythieno[2,3-c]isoquinolin-5-one
Properties
IUPAC Name |
10-methoxychromeno[2,3-c]isoquinolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c1-20-11-6-7-15-10(8-11)9-14-12-4-2-3-5-13(12)16(19)18-17(14)21-15/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMMOBVRBHWZSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=NC(=O)C4=CC=CC=C4C3=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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